molecular formula C17H21NO2 B14859875 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol

2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B14859875
M. Wt: 271.35 g/mol
InChI Key: SJAGLVFHCJEQOG-UHFFFAOYSA-N
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Description

2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol is a synthetic phenolic compound intended for research and laboratory use. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Research Applications and Value: This chemical belongs to a class of substituted phenols known for their diverse bioactivity. Its molecular structure, which features a 6-methoxyphenol group linked to a 4-isopropylphenylamino moiety, is of significant interest in medicinal chemistry research. Compounds with similar scaffolds, particularly those with an iminomethyl-phenol core, have been investigated for their interaction with biological targets such as the Estrogen Receptors (ERα and ERβ) . Researchers may explore this compound as a potential modulator or ligand for these or other receptors, making it valuable for developing novel biochemical probes. Structural and Physical Properties: While specific data for this compound is not available, its properties can be inferred from its core structures. The 6-methoxyphenol moiety is a common building block in organic synthesis, with derivatives like 2-methoxy-6-methylphenol having a known boiling point of approximately 220.6 °C at 760 mmHg . The presence of the 4-isopropyl group contributes to increased hydrophobicity compared to non-substituted analogs. The calculated molecular weight for this compound is 285.38 g/mol . Handling and Safety: As a laboratory chemical, appropriate safety precautions must be followed. Researchers should consult the safety data sheet (SDS) prior to use and handle the product wearing suitable protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-methoxy-6-[(4-propan-2-ylanilino)methyl]phenol

InChI

InChI=1S/C17H21NO2/c1-12(2)13-7-9-15(10-8-13)18-11-14-5-4-6-16(20-3)17(14)19/h4-10,12,18-19H,11H2,1-3H3

InChI Key

SJAGLVFHCJEQOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common synthetic route includes the reaction of 4-isopropylaniline with formaldehyde and 2-methoxyphenol under acidic conditions. The reaction typically proceeds through a Mannich reaction mechanism, forming the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol differ primarily in substituents on the aromatic rings or the aminoalkyl chain. Below is a detailed comparison based on substituent effects, synthesis, and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol (N/A) 4-Cl on phenyl ring C₁₄H₁₃ClNO₂ 277.72 Precursor for metal complexes; antimicrobial studies
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol (451469-52-6) 4-Br, 2-F on phenyl ring C₁₄H₁₂BrFNO₂ 326.16 High-purity API intermediate
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (N/A) Schiff base (imine bond) C₁₄H₁₃NO₃ 243.26 Antioxidant (IC₅₀ = 18.2 µM)
2-Methoxy-6-[(4-methylphenyl)iminomethyl]phenol (N/A) 4-CH₃ on phenyl ring; imine bond C₁₅H₁₅NO₂ 241.29 Ligand for Mn(III) complexes
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol (1223881-88-6) 3-Cl on benzyl group C₁₅H₁₅ClNO₂ 276.74 Pharmaceutical intermediate

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (Cl, Br, F): Enhance stability and antimicrobial activity but reduce solubility in polar solvents . Electron-Donating Groups (OCH₃, CH₃): Improve antioxidant activity by stabilizing phenolic radicals .

Synthesis Methods :

  • Most analogs are synthesized via condensation reactions between 2-hydroxy-3-methoxybenzaldehyde and substituted anilines, followed by NaBH₄ reduction to stabilize the amine .
  • Yields range from 72–77% , with purity >95% achievable via recrystallization .

Biological Activity :

  • Antioxidant Activity : Schiff base analogs exhibit DPPH radical scavenging, with IC₅₀ values as low as 18.2 µM (superior to BHT) .
  • Antimicrobial Activity : Metal complexes (e.g., Mn, V) of these ligands show efficacy against E. coli and S. aureus .

Biological Activity

2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol, commonly referred to as a phenolic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its potential anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C17H21NO2
  • Molecular Weight : 271.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.3
MDA-MB-2310.16
A549Not reported

The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%. The results suggest that this compound exhibits potent activity against breast cancer cell lines, particularly MCF-7 and MDA-MB-231.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compound85
Gallic Acid90
Ascorbic Acid95

The DPPH scavenging assay results indicate that while the compound shows strong antioxidant activity, it is slightly less effective than ascorbic acid but comparable to gallic acid.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using various in vitro models. It has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Study: Inhibition of COX-2 Expression
In a study involving RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in COX-2 expression.

Table 3: COX-2 Expression Inhibition

TreatmentCOX-2 Expression (% Inhibition)Reference
Control0
LPS Only0
Compound Treatment (10 µM)50

These findings suggest that the compound may play a role in managing inflammatory conditions by modulating cytokine production.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol?

A multi-step synthesis involving reductive amination or nucleophilic substitution is typically employed. For example:

  • Step 1 : React 6-methoxy-2-hydroxybenzaldehyde with 4-isopropylphenylamine in a solvent (e.g., ethanol) under reflux to form the Schiff base intermediate.
  • Step 2 : Reduce the imine bond using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final product.
    Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. How can researchers characterize the compound’s structure and purity?

Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C6, isopropylphenyl group at C2).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 314.1885).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 280 nm) to assess purity (>95%). Cross-reference with PubChem data for analogous structures (e.g., 4-(2,6-dimethylphenyl)phenol InChI key validation) .

Q. What stability considerations are critical for storing and handling this compound?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) due to phenolic OH and aromatic amine groups prone to oxidation.
  • Temperature : Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products (e.g., quinone formation).
  • Solubility : Prefer DMSO for stock solutions; avoid aqueous buffers at extreme pH to prevent hydrolysis .

Q. What safety protocols should be followed during experimental work?

  • Toxicity : Refer to IFRA/RIFM guidelines for structurally similar methoxyphenols (e.g., 2-Methoxy-4-methylphenol), which recommend PPE (gloves, goggles) and fume hood use due to potential skin sensitization .
  • Waste Disposal : Neutralize phenolic waste with 10% NaOH before disposal. Document LD₅₀ data from analogous compounds (e.g., 4-Methoxyphenol: oral rat LD₅₀ = 1,600 mg/kg) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity?

  • Enzyme Assays : Test inhibition of tyrosinase or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cellular Models : Dose-response studies in primary hepatocytes or cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • SAR Analysis : Compare with derivatives (e.g., replacing isopropyl with methyl) to identify critical functional groups .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis; analyze by LC-MS for byproducts.
  • Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., demethylation or hydroxylation products).
  • Adsorption Studies : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential .

Q. How should discrepancies in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Reproducibility Checks : Validate assays across independent labs using standardized protocols (e.g., OECD guidelines).
  • Batch Variability : Analyze synthetic batches via HPLC-ELSD to detect impurities (>2% may skew bioactivity).
  • Statistical Models : Apply ANOVA or mixed-effects models to account for variables like cell passage number or reagent lot differences .

Q. What computational approaches can predict the compound’s interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB ID: 1HCL for tyrosinase) to map binding poses.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB permeability, and toxicity .

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